Thiomorpholine, 4-(4-piperidinyl)-, 1,1-dioxide

描述

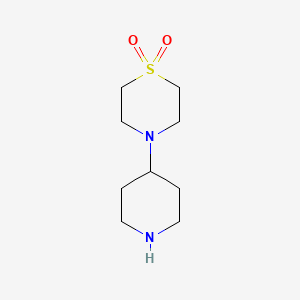

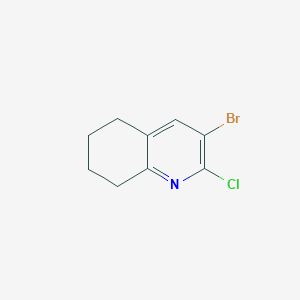

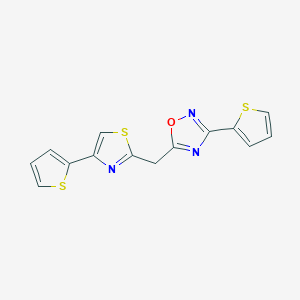

“Thiomorpholine, 4-(4-piperidinyl)-, 1,1-dioxide” is a chemical compound with the molecular formula C9H18N2O2S . It has an average mass of 218.316 Da and a mono-isotopic mass of 218.108902 Da . This compound is not intended for human or veterinary use and is typically used for research purposes.

Molecular Structure Analysis

The molecular structure of “Thiomorpholine, 4-(4-piperidinyl)-, 1,1-dioxide” consists of 9 carbon atoms, 18 hydrogen atoms, 2 nitrogen atoms, 2 oxygen atoms, and 1 sulfur atom .科学研究应用

Synthesis of Bioactive Molecules

Piperidine derivatives are pivotal in the synthesis of bioactive molecules, particularly in the pharmaceutical industry . The thiomorpholine dioxide structure of the compound can serve as a key intermediate in the synthesis of various pharmacologically active compounds. Its unique chemical properties allow for the introduction of bioactive functional groups through subsequent chemical reactions.

Antimicrobial Agents

The structural motif of piperidine is known to be present in compounds exhibiting antimicrobial properties . Derivatives of the compound could be synthesized and tested for their efficacy against a range of bacterial and viral pathogens, contributing to the development of new antibiotics or antiviral drugs.

Antiproliferative Agents

Compounds with a piperidine and thiomorpholine moiety have been evaluated for their antiproliferative effects against various human cell lines. This suggests that the compound could be used in cancer research to develop new chemotherapeutic agents that inhibit the growth of cancer cells.

Agricultural Chemicals

Piperidine structures are found in natural products with insecticidal properties. Derivatives of 4-(piperidin-4-yl)-1λ⁶-thiomorpholine-1,1-dione could be explored for their potential use in agriculture as environmentally friendly pesticides or insect repellents.

Electrochemical Applications

The electrochemical properties of piperidine derivatives can be harnessed in synthetic chemistry applications. For instance, the compound could be used in the development of new electrochemical sensors or as a catalyst in organic synthesis reactions.

Drug Development for Neurodegenerative Diseases

Piperidine derivatives are known to inhibit enzymes like acetylcholinesterase, which are targets in the treatment of neurodegenerative diseases such as Alzheimer’s . The compound could be a precursor in the synthesis of drugs aimed at managing symptoms or altering the progression of such diseases.

作用机制

The mechanism of action for “Thiomorpholine, 4-(4-piperidinyl)-, 1,1-dioxide” is not provided in the search results. This information may not be available if the compound is primarily used for research and not intended for human or veterinary use.

安全和危害

属性

IUPAC Name |

4-piperidin-4-yl-1,4-thiazinane 1,1-dioxide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2O2S/c12-14(13)7-5-11(6-8-14)9-1-3-10-4-2-9/h9-10H,1-8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANXTVEAHYVGSTP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1N2CCS(=O)(=O)CC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Thiomorpholine, 4-(4-piperidinyl)-, 1,1-dioxide | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N'-[1-(3,4-dichlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]-3-methylbenzohydrazide](/img/structure/B2900793.png)

![2-[8-[[4-(5-Chloro-2-methylphenyl)piperazin-1-yl]methyl]-1,3-dimethyl-2,6-dioxopurin-7-yl]acetamide](/img/structure/B2900794.png)

![Tert-butyl 6-amino-5H-imidazo[1,2-b]pyrazole-7-carboxylate](/img/structure/B2900801.png)

![2-(5,7-dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyrazin-6-yl)-4-methylpentanoic acid](/img/structure/B2900807.png)

![4-Benzyl-3,5-dioxo-4-azatetracyclo[5.3.2.0^{2,6}.0^{8,10}]dodec-11-ene-9-carboxylic acid](/img/structure/B2900810.png)

![8-(4-chlorophenyl)-3-[(2,5-dimethylphenyl)methyl]-1-methyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2900812.png)